Cas no 21320-84-3 (4-(methylamino)benzene-1-sulfonyl fluoride)

4-(Methylamino)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative with applications in organic synthesis and chemical biology. Its key advantage lies in its reactivity as an electrophile, selectively modifying nucleophilic residues such as serine in proteins, making it valuable for activity-based protein profiling (ABPP) and covalent inhibitor development. The methylamino group enhances solubility and modulates reactivity, offering improved selectivity compared to simpler sulfonyl fluorides. This compound is particularly useful in probe design for studying enzyme mechanisms or identifying active sites. Its stability under physiological conditions further supports its utility in biochemical and medicinal chemistry research. Proper handling is required due to its reactive sulfonyl fluoride moiety.
4-(methylamino)benzene-1-sulfonyl fluoride structure
21320-84-3 structure
Product Name:4-(methylamino)benzene-1-sulfonyl fluoride
CAS No:21320-84-3
MF:C7H8FNO2S
MW:189.207324028015
MDL:MFCD20667470
CID:911581
PubChem ID:309965
Update Time:2025-05-23

4-(methylamino)benzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 4-(methylamino)benzenesulfonyl Fluoride
    • 4-(methylamino)benzene-1-sulfonyl fluoride
    • DTXSID70309638
    • NSC-212431
    • NSC212431
    • EN300-2669515
    • 21320-84-3
    • MDL: MFCD20667470
    • Inchi: 1S/C7H8FNO2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3
    • InChI Key: CRRCYNAXHOEJIA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC)(=O)(=O)F

Computed Properties

  • Exact Mass: 189.02604
  • Monoisotopic Mass: 189.02597783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • PSA: 46.17

4-(methylamino)benzene-1-sulfonyl fluoride Pricemore >>

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Additional information on 4-(methylamino)benzene-1-sulfonyl fluoride

Recent Advances in the Application of 4-(Methylamino)benzene-1-sulfonyl fluoride (21320-84-3) in Chemical Biology and Drug Discovery

The compound 4-(methylamino)benzene-1-sulfonyl fluoride (CAS: 21320-84-3) has garnered significant attention in recent years due to its versatile applications in chemical biology and drug discovery. As a sulfonyl fluoride derivative, it serves as a key reactive group in activity-based protein profiling (ABPP) and covalent inhibitor design. Recent studies have highlighted its potential in targeting serine hydrolases and other nucleophilic enzymes, making it a valuable tool for understanding enzyme function and developing novel therapeutics.

One of the most notable advancements involves the use of 4-(methylamino)benzene-1-sulfonyl fluoride as a warhead in covalent inhibitors. Researchers have demonstrated its efficacy in selectively modifying active-site residues in target enzymes, thereby enabling the development of highly specific inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry showcased its application in designing irreversible inhibitors for cancer-related proteases, with promising results in preclinical models.

In addition to its role in inhibitor design, this compound has been employed in proteomics studies to map enzyme activities in complex biological systems. A recent Nature Chemical Biology paper detailed its use in conjunction with mass spectrometry to identify and quantify active serine hydrolases in disease states, providing new insights into metabolic dysregulation. The study underscored the compound's stability and reactivity, which are critical for such high-throughput applications.

Furthermore, 4-(methylamino)benzene-1-sulfonyl fluoride has been explored for its potential in antibiotic development. A 2022 study in ACS Infectious Diseases reported its effectiveness in targeting bacterial serine proteases, offering a new avenue for combating antibiotic-resistant pathogens. The researchers highlighted its unique mechanism of action, which involves the formation of a stable sulfonate ester with the active-site serine, leading to irreversible enzyme inhibition.

Despite these promising developments, challenges remain in optimizing the selectivity and pharmacokinetic properties of derivatives based on this scaffold. Ongoing research aims to address these limitations through structural modifications and advanced screening techniques. For example, a recent Bioorganic & Medicinal Chemistry Letters article described the synthesis of novel analogs with improved bioavailability and reduced off-target effects.

In conclusion, 4-(methylamino)benzene-1-sulfonyl fluoride (21320-84-3) continues to be a pivotal tool in chemical biology and drug discovery. Its applications span from covalent inhibitor design to proteomic profiling, demonstrating its broad utility. Future research is expected to further expand its therapeutic potential, particularly in addressing unmet medical needs in oncology and infectious diseases.

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